2-(Trifluoromethoxy)fluorobenzene
Overview
Description
2-(Trifluoromethoxy)fluorobenzene is an organic compound with the molecular formula C7H4F4O. It is characterized by the presence of both a trifluoromethoxy group (-OCF3) and a fluorine atom attached to a benzene ring.
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 2-(Trifluoromethoxy)fluorobenzene may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its use in the suzuki–miyaura coupling reaction suggests that it may play a role in the formation of carbon–carbon bonds .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Its use in the suzuki–miyaura coupling reaction suggests that it may facilitate the formation of carbon–carbon bonds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The organoboron reagents used in this process, such as this compound, are relatively stable, readily prepared, and generally environmentally benign .
: Selection of boron reagents for Suzuki–Miyaura coupling : 2106-18-5|this compound| Ambeed
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)fluorobenzene typically involves the introduction of the trifluoromethoxy group onto a fluorobenzene ring. One common method is the reaction of fluorobenzene with trifluoromethoxy reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and the trifluoromethoxy group can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitrating agents (HNO3/H2SO4) can be used for nitration reactions.
Nucleophilic Substitution: Strong nucleophiles such as alkoxides can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(Trifluoromethoxy)fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals due to its potential biological activity.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials, including polymers and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenyl trifluoromethyl ether
- 1-Fluoro-2-trifluoromethoxybenzene
- 1-Fluoro-2-(trifluoromethoxy)benzene
Uniqueness
2-(Trifluoromethoxy)fluorobenzene is unique due to the presence of both a trifluoromethoxy group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Properties
IUPAC Name |
1-fluoro-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRYEFFTFFRSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380451 | |
Record name | 2-(Trifluoromethoxy)fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-18-5 | |
Record name | 2-(Trifluoromethoxy)fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Fluoro-2-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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